molecular formula C11H10ClN B13525130 1-(3-Chloro-4-methylphenyl)cyclopropanecarbonitrile

1-(3-Chloro-4-methylphenyl)cyclopropanecarbonitrile

Cat. No.: B13525130
M. Wt: 191.65 g/mol
InChI Key: IXWSBXNHEMSVRJ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)cyclopropanecarbonitrile is an organic compound characterized by a cyclopropane ring attached to a 3-chloro-4-methylphenyl group and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)cyclopropanecarbonitrile typically involves the cyclopropanation of 3-chloro-4-methylphenyl derivatives. One common method is the reaction of 3-chloro-4-methylbenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst to form the corresponding nitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted derivatives such as amines or thiols.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)cyclopropanecarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)cyclopropanecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid
  • 3-(4-Chloro-3-methylphenyl)-1-propanol
  • 3-Chloro-4-methylphenyl isocyanate

Uniqueness

The presence of the chloro and methyl groups further enhances its versatility in various chemical transformations .

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H10ClN/c1-8-2-3-9(6-10(8)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3

InChI Key

IXWSBXNHEMSVRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(CC2)C#N)Cl

Origin of Product

United States

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